4-Fluoro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
4-Fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the tetrahydroisoquinoline family. This family of compounds has been extensively studied for its various biological activities. The addition of a fluorine atom to the tetrahydroisoquinoline structure enhances its potential as a therapeutic agent due to the unique properties imparted by the fluorine atom.
Mechanism of Action
Target of Action
4-Fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline, a structural motif present in various bioactive compounds and pharmaceuticals
Biochemical Pathways
. This suggests that they may influence pathways related to neuroprotection and restoration.
Result of Action
. This suggests that this compound may have similar effects.
Action Environment
. This suggests that the synthesis and functionalization of this compound could be influenced by environmental factors.
Biochemical Analysis
Cellular Effects
4-Fluoro-1,2,3,4-tetrahydroisoquinoline has been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to penetrate the blood-brain barrier (BBB) due to increased lipophilicity is particularly noteworthy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies help in understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed . These studies are crucial for determining the safe and effective dosage range for potential therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential impact on health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its biological activity and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is directed by targeting signals or post-translational modifications . These factors determine the compound’s activity and function within specific compartments or organelles, contributing to its overall biological effects.
Preparation Methods
The synthesis of 4-Fluoro-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core .
Industrial production methods often involve optimizing these reactions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
4-Fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline to its corresponding isoquinoline derivative.
Reduction: Reduction reactions can be used to modify the functional groups attached to the tetrahydroisoquinoline core.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can introduce various functional groups to the tetrahydroisoquinoline core .
Scientific Research Applications
4-Fluoro-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential neuroprotective effects and its ability to interact with various biological targets.
Medicine: Due to its biological activity, this compound is being investigated as a potential therapeutic agent for treating neurodegenerative diseases and other medical conditions.
Industry: The compound’s unique properties make it useful in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
4-Fluoro-1,2,3,4-tetrahydroisoquinoline can be compared to other similar compounds in the tetrahydroisoquinoline family, such as:
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the fluorine atom.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with methoxy groups instead of fluorine.
8-Fluoro-3,4-dihydroisoquinoline: A related compound with a fluorine atom in a different position.
The uniqueness of this compound lies in the specific placement of the fluorine atom, which imparts unique chemical and biological properties that are not observed in other derivatives .
Properties
IUPAC Name |
4-fluoro-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEAELIWPMHPQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379207 | |
Record name | 4-fluoro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537033-79-7 | |
Record name | 4-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537033-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-fluoro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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